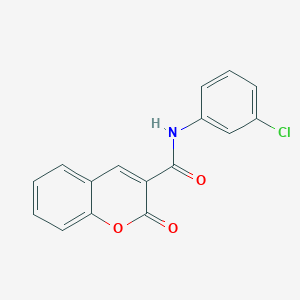![molecular formula C23H16Cl2N2O3 B11689373 (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11689373.png)
(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and dichlorophenyl and methoxyphenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the carboxamide group, and the addition of the dichlorophenyl and methoxyphenyl substituents. Common synthetic routes may include:
Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step may involve the reaction of the chromene intermediate with an amine derivative.
Addition of Substituents: The dichlorophenyl and methoxyphenyl groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or biochemical reactions.
Propriétés
Formule moléculaire |
C23H16Cl2N2O3 |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)imino-N-(2-methoxyphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O3/c1-29-21-9-5-3-7-19(21)26-22(28)16-12-14-6-2-4-8-20(14)30-23(16)27-18-11-10-15(24)13-17(18)25/h2-13H,1H3,(H,26,28) |
Clé InChI |
IIPFKSVYTWNYIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline](/img/structure/B11689293.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689305.png)
![2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11689307.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11689312.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689313.png)


![4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)

![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689360.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)


